4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine
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Overview
Description
4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a morpholine ring attached to a dichlorobenzo[d]thiazole moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine typically involves the nucleophilic substitution reaction of 4,7-dichlorobenzo[d]thiazole with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzothiazole ring.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Electrophilic Substitution: The aromatic nature of the benzothiazole ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include morpholine and bases like triethylamine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with morpholine yields this compound, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the thiazole ring.
Scientific Research Applications
4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interfere with the function of enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: This compound is structurally similar but contains a bromine atom instead of chlorine.
2,4-Disubstituted Thiazoles: These compounds have substitutions at the 2 and 4 positions of the thiazole ring and exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in nucleophilic substitution reactions and contributes to its antimicrobial and anticancer activities .
Properties
IUPAC Name |
4-(4,7-dichloro-1,3-benzothiazol-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2OS/c12-7-1-2-8(13)10-9(7)14-11(17-10)15-3-5-16-6-4-15/h1-2H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYYGVOYPDHUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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